molecular formula C7H15ClO3S B2991662 2-Methoxy-4-methylpentane-1-sulfonyl chloride CAS No. 1780977-72-1

2-Methoxy-4-methylpentane-1-sulfonyl chloride

Cat. No.: B2991662
CAS No.: 1780977-72-1
M. Wt: 214.7
InChI Key: CWGGDLNLQMFCSG-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in substitution reactions, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpentane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-4-methylpentane-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methoxy-4-methylpentane-1-ol+SOCl22-Methoxy-4-methylpentane-1-sulfonyl chloride+SO2+HCl\text{2-Methoxy-4-methylpentane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methoxy-4-methylpentane-1-ol+SOCl2​→2-Methoxy-4-methylpentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpentane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine.

    Alcohols: React to form sulfonate esters. The reaction is often performed under basic conditions.

    Thiols: React to form sulfonate thioesters. The reaction conditions are similar to those used for alcohols.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-Methoxy-4-methylpentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpentane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the formation of a sulfonate intermediate, which can further react to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.

    Tosyl chloride (p-Toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes.

    Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and high reactivity.

Uniqueness

2-Methoxy-4-methylpentane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy and methyl groups can influence the steric and electronic properties, making it suitable for specialized applications in organic synthesis.

Properties

IUPAC Name

2-methoxy-4-methylpentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDLNLQMFCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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